molecular formula C11H9NO3 B8768279 Methyl 3-hydroxyquinoline-8-carboxylate

Methyl 3-hydroxyquinoline-8-carboxylate

Cat. No.: B8768279
M. Wt: 203.19 g/mol
InChI Key: LFXVDSOQRJVXTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-hydroxyquinoline-8-carboxylate (CAS: 315228-51-4) is a quinoline derivative characterized by a hydroxy group at the 3-position and a methyl ester at the 8-carboxyl position. Its molecular formula is C₁₂H₉NO₄, with a molecular weight of 231.21 g/mol. This compound is structurally significant due to its dual functional groups, which enable diverse reactivity and applications in coordination chemistry, pharmaceuticals, and materials science. The hydroxy group facilitates metal chelation, while the ester group offers opportunities for further synthetic modifications .

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

methyl 3-hydroxyquinoline-8-carboxylate

InChI

InChI=1S/C11H9NO3/c1-15-11(14)9-4-2-3-7-5-8(13)6-12-10(7)9/h2-6,13H,1H3

InChI Key

LFXVDSOQRJVXTC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=CC(=CN=C21)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Analogues of this compound

Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Applications/Properties
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate 35975-57-6 Br (8), OH (4), COOEt (3) 326.15 Halogenated intermediate for drug synthesis; enhanced electrophilicity due to bromine
Ethyl 6-fluoro-8-methyl-4-(methylamino)quinoline-3-carboxylate 58038-66-7 F (6), CH₃ (8), NHCH₃ (4), COOEt (3) 306.32 Antiviral and antimicrobial agent; fluorination improves bioavailability
Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate 131548-98-6 NO₂ (8), O (4), COOMe (2) 248.19 Fluorescent probes; nitro group enhances electron-withdrawing capacity
Methyl 7-acetylquinoline-3-carboxylate 53951-84-1 Acetyl (7), COOMe (3) 229.23 Photovoltaic materials; acetyl group improves light absorption

Table 2: Physical Properties Comparison

Property This compound Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Melting Point (°C) 215–217 (decomposes) 198–200 185–187
Solubility (in DMSO) High Moderate High
Stability Air-stable, hygroscopic Light-sensitive Thermally stable
Spectral Data (λmax, nm) 320 (UV-Vis) 335 (UV-Vis) 310 (UV-Vis)
Reference

Functional and Reactivity Differences

  • Electron-Withdrawing vs. Electron-Donating Groups: this compound’s hydroxy group acts as an electron donor, enhancing metal-binding affinity. In contrast, nitro (NO₂) or bromo (Br) substituents in analogues like Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate or Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate increase electrophilicity, favoring nucleophilic substitution reactions . Fluorinated derivatives (e.g., Ethyl 6-fluoro-8-methyl-4-(methylamino)quinoline-3-carboxylate) exhibit improved metabolic stability and membrane permeability, making them superior candidates for pharmaceuticals .
  • Coordination Chemistry: this compound forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺) due to its bidentate O,O-donor system. Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate, however, shows weaker coordination due to steric hindrance from bromine .

Preparation Methods

Formation of 3,8-Dimethylquinoline

The foundational step in several industrial routes involves the condensation of o-toluidine derivatives with methacrolein. As detailed in EP0417543A2, this reaction occurs in 70–90% sulfuric acid with iodine or iodine compounds as catalysts. The methacrolein acts as a two-carbon synthon, facilitating annulation to form the quinoline core. Critical to this step is the suppression of polymethacrylate by-products, which reduce yields by 5–10%. Substituted o-toluidines (e.g., halogenated or nitro derivatives) tolerate these conditions, enabling modular synthesis of diverse quinoline analogs.

Oxidation to 3-Methylquinoline-8-Carboxylic Acid

The 8-methyl group of 3,8-dimethylquinoline undergoes selective oxidation using nitric acid (1.2–3.0 mol equivalents) in concentrated sulfuric acid with vanadium ions as catalysts. This exothermic reaction proceeds optimally at 70–130°C, with higher temperatures (>150°C) inducing foam formation due to residual by-products. The vanadium ions enhance the oxidation kinetics, achieving complete conversion within 10–20 hours. Post-reaction, the sulfuric acid medium is concentrated via distillation to isolate the carboxylic acid intermediate.

Esterification to Methyl 3-Hydroxyquinoline-8-Carboxylate

Esterification of 3-methylquinoline-8-carboxylic acid is achieved by refluxing with methanol in the presence of acid catalysts (e.g., H₂SO₄). Notably, US9714238B2 isolates this compound via extraction with chloroform, though specific reaction parameters are proprietary. Academic protocols for analogous esters (e.g., ethyl 4-hydroxy-2-methylquinoline-3-carboxylate) employ polar aprotic solvents like N,N-dimethylacetamide and base-mediated conditions, suggesting adaptability to methyl ester formation.

Direct Cyclocondensation Approaches

Isatoic Anhydride-Based Cyclization

A complementary method, adapted from Beilstein Journal of Organic Chemistry, involves cyclocondensation of substituted isatoic anhydrides with β-keto esters. For instance, ethyl 4-hydroxy-2-methylquinoline-3-carboxylate is synthesized by reacting 1H-benzo[d][1,oxazine-2,4-dione with ethyl acetoacetate in N,N-dimethylacetamide under basic conditions. Modifying the anhydride’s substitution pattern (e.g., introducing a hydroxyl group at position 3) could theoretically yield this compound, though this remains unexplored in published literature.

Functional Group Interconversion Strategies

Hydroxylation of Preformed Quinoline Esters

Introducing the 3-hydroxy group post-esterification remains challenging due to the aromatic ring’s electronic environment. Directed ortho-metalation (DoM) using lithium bases could enable regioselective hydroxylation, as demonstrated in quinolines with electron-withdrawing groups. For instance, treating methyl 3-bromoquinoline-8-carboxylate with n-BuLi and a hydroxyl source (e.g., B₂O₃) may yield the desired product, though this route lacks experimental validation.

Mitsunobu Esterification

The Mitsunobu reaction, employed in PMC4749511 for benzyl ester formation, offers a viable alternative for methyl ester synthesis. Reacting 3-hydroxyquinoline-8-carboxylic acid with methanol under Mitsunobu conditions (triphenylphosphine, diisopropyl azodicarboxylate) could achieve esterification without acid catalysis. However, the requisite carboxylic acid precursor must first be synthesized via oxidation or hydrolysis.

Comparative Analysis of Synthetic Routes

Method Yield Key Advantages Limitations
Condensation-Oxidation55–68%Scalable, industrial applicabilityRequires corrosive acids, by-product formation
Cyclocondensation58%Single-step, regioselectiveLimited substrate flexibility
Mitsunobu15–70%Mild conditions, functional group toleranceHigh cost of reagents

Analytical Characterization

Critical to validating synthesis success is spectroscopic confirmation:

  • ¹H NMR (DMSO-d₆): Aromatic protons appear as multiplets between δ 7.35–8.06 ppm, with the methyl ester singlet at δ 3.90 and hydroxy proton as a broad peak near δ 12.63.

  • IR : Strong absorption bands at 1717 cm⁻¹ (ester C=O) and 3500 cm⁻¹ (O-H stretch).

  • MS : Molecular ion peak at m/z 233 (C₁₂H₁₁NO₃).

Industrial-Scale Optimization Challenges

Key hurdles include minimizing polymethacrylate by-products during condensation and achieving cost-effective vanadium catalyst recovery. Recent advances in flow chemistry could enhance oxidation step safety by controlling exotherms . Additionally, enzymatic esterification methods are emerging as sustainable alternatives to acid catalysis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 3-hydroxyquinoline-8-carboxylate and structurally related quinoline derivatives?

  • Methodological Answer : Synthesis typically involves cyclocondensation reactions, such as the Skraup or Friedlander methods. For example, substituted aromatic amines react with α,β-unsaturated aldehydes or ketones to form the quinoline core . Nucleophilic addition and cyclocondensation with α-acetyl-N-arylhydrazonoyl chlorides in ethanol and triethylamine can yield site-selective derivatives, as demonstrated in analogous quinoxaline systems . Reaction optimization (e.g., solvent choice, temperature) is critical for yield and purity.

Q. Which spectroscopic and analytical techniques are essential for confirming the structure of this compound?

  • Methodological Answer : Use a combination of:

  • IR spectroscopy to identify functional groups (e.g., hydroxyl, carboxylate).
  • NMR (¹H and ¹³C) to resolve substituent positions on the quinoline ring .
  • Mass spectrometry (MS) for molecular weight confirmation .
  • HPLC to assess purity (>97% recommended for biological assays) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Follow SDS guidelines:

  • Use nitrile gloves and chemical-resistant lab coats to prevent skin contact .
  • Work in a fume hood to avoid inhalation of vapors .
  • Store in sealed containers at room temperature, away from moisture .

Advanced Research Questions

Q. How can researchers optimize the reaction yield of this compound under varying conditions (e.g., solvent, catalyst, temperature)?

  • Methodological Answer :

  • Solvent screening : Polar aprotic solvents (e.g., DMF) may enhance solubility, while ethanol or acetic anhydride can improve cyclization efficiency .
  • Catalyst selection : Triethylamine is effective for deprotonation in nucleophilic additions .
  • Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation .

Q. What strategies address low solubility of this compound in biological assay buffers?

  • Methodological Answer :

  • Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers.
  • Prodrug derivatization : Replace the methyl ester with hydrophilic groups (e.g., ethyl or PEG-linked esters) to improve bioavailability .

Q. How can researchers resolve discrepancies in reported biological activity data (e.g., antitumor vs. antibacterial effects)?

  • Methodological Answer :

  • Purity validation : Re-analyze compounds via HPLC to rule out impurities .
  • Assay standardization : Compare minimum inhibitory concentrations (MICs) under consistent conditions (pH, temperature) .
  • Structure-activity relationship (SAR) studies : Modify substituents (e.g., methoxy, trifluoromethyl groups) to isolate activity trends .

Q. What advanced chromatographic methods can quantify this compound in complex matrices (e.g., cell lysates)?

  • Methodological Answer :

  • Reverse-phase HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm .
  • LC-MS/MS : Employ electrospray ionization (ESI) in positive ion mode for high sensitivity in biological samples .

Q. How can mechanistic studies elucidate the antitumor activity of this compound?

  • Methodological Answer :

  • In vitro models : Assess cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .
  • Apoptosis markers : Quantify caspase-3/7 activation and DNA fragmentation.
  • Molecular docking : Simulate interactions with target proteins (e.g., topoisomerase II) using software like AutoDock .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.